N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of an ethoxyphenyl group and a fluorophenyl group attached to a furan ring, which is further connected to a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an amine in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the ethoxyphenyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring or ethoxyphenyl group.
Reduction: Amines or alcohols derived from the carboxamide group.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used as a probe to study the interactions of furan carboxamides with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide
- N-(2-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
- N-(2-ethoxyphenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Uniqueness: N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide is unique due to the specific combination of the ethoxyphenyl and fluorophenyl groups attached to the furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-23-17-10-6-5-9-15(17)21-19(22)18-12-11-16(24-18)13-7-3-4-8-14(13)20/h3-12H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQJWKORSARGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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